molecular formula C14H13FN2O3S2 B11254844 Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate

Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate

Cat. No.: B11254844
M. Wt: 340.4 g/mol
InChI Key: KSUXLCYAINIOSK-UHFFFAOYSA-N
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Description

Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Fluorophenyl Group: The 4-fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorobenzene derivative reacts with a suitable thioamide.

    Acetamido Group Addition: The acetamido group is added through an acylation reaction, typically using acetic anhydride or acetyl chloride.

    Esterification: The final step involves esterification to introduce the ethyl ester group, often using ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole ring and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols are employed.

Major Products

    Sulfoxides and Sulfones: From oxidation reactions.

    Alcohols: From reduction reactions.

    Substituted Derivatives: From various substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent. The presence of the thiazole ring and the fluorophenyl group is particularly significant, as these moieties are known to enhance biological activity.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The fluorophenyl group may enhance binding affinity and specificity, while the acetamido group can form hydrogen bonds with biological targets, stabilizing the compound’s interaction.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(2-((4-chlorophenyl)thio)acetamido)thiazole-4-carboxylate
  • Ethyl 2-(2-((4-bromophenyl)thio)acetamido)thiazole-4-carboxylate
  • Ethyl 2-(2-((4-methylphenyl)thio)acetamido)thiazole-4-carboxylate

Uniqueness

Ethyl 2-(2-((4-fluorophenyl)thio)acetamido)thiazole-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly alter the compound’s electronic properties and biological activity. Fluorine atoms are known to enhance metabolic stability and bioavailability, making this compound potentially more effective in its applications compared to its analogs with different substituents.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C14H13FN2O3S2

Molecular Weight

340.4 g/mol

IUPAC Name

ethyl 2-[[2-(4-fluorophenyl)sulfanylacetyl]amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C14H13FN2O3S2/c1-2-20-13(19)11-7-22-14(16-11)17-12(18)8-21-10-5-3-9(15)4-6-10/h3-7H,2,8H2,1H3,(H,16,17,18)

InChI Key

KSUXLCYAINIOSK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)CSC2=CC=C(C=C2)F

Origin of Product

United States

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